molecular formula C15H16ClN3O2S2 B2776942 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione CAS No. 946254-93-9

4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione

Cat. No.: B2776942
CAS No.: 946254-93-9
M. Wt: 369.88
InChI Key: DZRIZJPORPSWIS-UHFFFAOYSA-N
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Description

This compound belongs to the 2,3-dihydro-1,3-thiazole-2-thione family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure includes:

  • 3-(5-chloro-2-methoxyphenyl) substituent: A halogenated aromatic ring providing steric bulk and electronic effects. The chloro group increases lipophilicity, while the methoxy group contributes to solubility and π-stacking interactions.
  • 5-(pyrrolidine-1-carbonyl) moiety: A secondary amine-derived carbonyl group that may influence conformational flexibility and binding affinity.

The compound’s molecular formula is C₁₆H₁₅ClN₃O₂S₂, with a molecular weight of 388.89 g/mol.

Properties

IUPAC Name

[4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S2/c1-21-11-5-4-9(16)8-10(11)19-13(17)12(23-15(19)22)14(20)18-6-2-3-7-18/h4-5,8H,2-3,6-7,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRIZJPORPSWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)N3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring.

    Introduction of the Chloro-Methoxyphenyl Group: This step involves the substitution reaction where the chloro-methoxyphenyl group is introduced into the thiazole ring.

    Addition of the Amino Group: The amino group is introduced through an amination reaction, often using reagents like ammonia or amines.

    Attachment of the Pyrrolidinyl Group: The final step involves the attachment of the pyrrolidinyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant anticancer properties. In particular:

  • Tubulin Polymerization Inhibition : Compounds with similar structures have been shown to inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation. For instance, derivatives of thiazoles have been synthesized that demonstrate superior activity against tumor growth compared to established drugs like CA-4 .
  • Cell Line Studies : The compound has been evaluated against various cancer cell lines (e.g., HT29) and showed promising results in reducing cell viability and inducing apoptosis .
Study Cell Line IC50 (µM) Effect
Compound 3f vs CA-4HT292.01Significant tumor volume reduction
Thiazole derivativesVariousVariableAntiproliferative effects

Antiviral and Antibacterial Properties

There is ongoing research into the antiviral and antibacterial effects of thiazole derivatives. The presence of amino and methoxy groups enhances their interaction with biological targets, potentially leading to effective treatments against various pathogens .

Mechanism of Action Studies

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. Understanding these interactions is crucial for developing targeted therapies. The amino group is particularly important for binding to active sites on proteins involved in disease processes .

Case Study 1: Antitumor Efficacy

A study demonstrated that a related thiazole compound significantly reduced tumor growth in animal models compared to controls. The compound's ability to inhibit tubulin polymerization was linked to its structural features, particularly the pyrrolidine moiety which enhances binding affinity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that they exhibit potent activity against both gram-positive and gram-negative bacteria. These findings suggest potential applications in developing new antibiotics or antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
4-Amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione 5-Chloro-2-methoxyphenyl Pyrrolidine-1-carbonyl C₁₆H₁₅ClN₃O₂S₂ 388.89 High lipophilicity, potential CNS activity
4-Amino-3-(2,5-dimethylphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione (BF37478) 2,5-Dimethylphenyl Pyrrolidine-1-carbonyl C₁₆H₁₉N₃OS₂ 333.47 Reduced steric hindrance, lower molecular weight
4-Amino-3-(3-chloro-4-fluorophenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione 3-Chloro-4-fluorophenyl Piperidine-1-carbonyl C₁₅H₁₄ClFN₃OS₂ 378.87 Increased halogenation, altered ring conformation

Key Observations :

  • Halogenation : Chloro and methoxy groups (target compound) improve metabolic stability compared to dimethylphenyl (BF37478) .
  • Carbonyl Group : Pyrrolidine vs. piperidine at position 5 modulates ring size, affecting binding pocket compatibility. Piperidine’s larger ring may reduce solubility .
Physicochemical and Commercial Considerations
Compound Purity Price (per 1 mg) Availability
Target Compound N/A N/A Not listed
BF37478 90% $574.00 3 weeks
Piperidine Analogue (CAS 946355-92-6) 90%+ $54.00 In stock

Note: The target compound’s absence from commercial catalogs suggests it remains under preclinical investigation. BF37478’s higher cost reflects its niche research applications .

Biological Activity

The compound 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Pyrrolidine moiety : A five-membered cyclic amine that contributes to the compound's biological activity.
  • Chloro and methoxy substituents : These groups are critical for modulating the compound's pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (Cervical)10.5Induction of apoptosis
Compound BA549 (Lung)8.7Inhibition of MDM2
Compound CNIH/3T3 (Mouse)12.0Cell cycle arrest

The structure-activity relationship indicates that modifications on the thiazole ring and substituents significantly influence anticancer efficacy. For instance, the presence of electron-withdrawing groups like chloro enhances cytotoxicity against various cancer cell lines .

Anticonvulsant Properties

In addition to anticancer activity, thiazole derivatives have been evaluated for anticonvulsant effects. A study demonstrated that compounds featuring a similar thiazole structure exhibited significant protection in picrotoxin-induced convulsion models.

Table 2: Anticonvulsant Activity of Similar Compounds

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound D18.4170.29.2
Compound E15.0150.010.0

The data suggest that the pyrrolidine ring enhances anticonvulsant activity, making these compounds valuable candidates for further development .

Case Study 1: Anticancer Efficacy

A recent study investigated a series of thiazole derivatives including our compound in various cancer cell lines such as HeLa and A549. The results indicated that these compounds could effectively induce apoptosis through the modulation of key apoptotic pathways involving Bcl-2 family proteins .

Case Study 2: Structure-Activity Relationship Analysis

An extensive SAR analysis was conducted on thiazole derivatives to ascertain the influence of different substituents on biological activity. The findings revealed that compounds with methoxy and chloro substitutions exhibited enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione, and how can reaction conditions be systematically optimized?

  • Methodology : Utilize statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. Key parameters include solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., Pd-based catalysts for coupling reactions), and temperature control. For example, highlights the use of design-of-experiments (DoE) to optimize reaction yield and purity by varying stoichiometry, reaction time, and solvent systems .
  • Example Table :

ParameterRange TestedOptimal ValueImpact on Yield
SolventDMF, THF, EtOHDMF15% increase
Temperature (°C)80–12010020% yield improvement
Catalyst Loading (mol%)1–53Reduced byproduct formation

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and functional groups?

  • Methodology : Combine NMR (¹H, ¹³C, DEPT-135), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For instance, demonstrates the use of DFT-calculated NMR chemical shifts to validate experimental data, resolving ambiguities in substituent positioning . IR spectroscopy can confirm carbonyl (C=O) and thione (C=S) groups via characteristic absorption bands (e.g., 1650–1750 cm⁻¹ for carbonyls) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological target interactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. emphasizes integrating computational reaction path searches with experimental validation to identify energetically favorable reaction intermediates . For biological studies, molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like kinases or proteases, using crystallographic data from similar thiazole derivatives .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology : Conduct orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and validate via structural-activity relationship (SAR) studies. For example, compares analogs with varying substituents (e.g., dichlorophenyl vs. methyl groups) to isolate contributions of specific functional groups to activity . Statistical tools like ANOVA can quantify variability between replicates or assay platforms.

Q. How can solvent effects and solid-state interactions influence the compound’s stability during storage or biological testing?

  • Methodology : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) paired with HPLC purity analysis. Polar aprotic solvents (e.g., DMSO) may stabilize the thione group, while protic solvents (e.g., MeOH) could promote hydrolysis. notes that aldehyde-containing thiazoles undergo oxidation under basic conditions, requiring pH-controlled environments .

Data Interpretation and Validation

Q. How to differentiate between isomeric byproducts during synthesis?

  • Methodology : Employ 2D NMR techniques (e.g., COSY, NOESY) to assign spatial proximity of protons. For example, used NOESY correlations to distinguish between regioisomers in triazole-thione derivatives . LC-MS with ion mobility separation can further resolve isomers based on collision cross-section differences.

Q. What are the best practices for benchmarking experimental results against computational predictions?

  • Methodology : Compare DFT-optimized geometries with X-ray crystallography data (if available). ’s workflow integrates quantum chemical calculations with experimental kinetic data to refine transition state models . Use metrics like RMSD (root-mean-square deviation) for structural alignment and ΔG error analysis for thermodynamic consistency.

Tables for Key Comparisons

Table 1 : Comparison of Analytical Techniques for Structural Confirmation

TechniqueApplicationLimitations
¹³C NMRAssigns carbonyl and aromatic carbonsLow sensitivity for sulfur-containing groups
IR SpectroscopyConfirms C=O and C=S bondsOverlap in fingerprint region
HRMSValidates molecular formulaRequires high purity (>95%)

Table 2 : Common Byproducts and Mitigation Strategies

ByproductFormation CauseMitigation
Hydrolysis productProtic solvents or moistureUse anhydrous conditions, molecular sieves
Oxidized derivativeExposure to O₂ or lightConduct reactions under N₂, use amber glassware

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